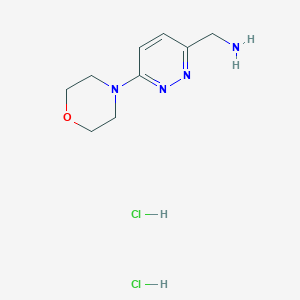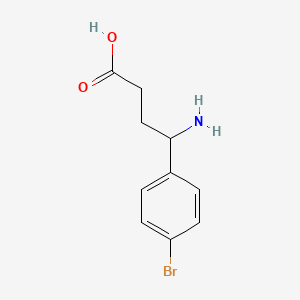
2-(2-Chlorophenyl)-5,5-dimethylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenyl)-5,5-dimethylmorpholine is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a chlorophenyl group attached to the morpholine ring, which is further substituted with two methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and pharmacological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-5,5-dimethylmorpholine typically involves the reaction of 2-chlorophenylamine with 2,2-dimethyl-1,3-propanediol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chlorophenyl)-5,5-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(2-Chlorophenyl)-5,5-dimethylmorpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(2-Chlorophenyl)-5,5-dimethylmorpholine involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may affect neurotransmitter systems and cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Chlorophenyl)-1-iodooctane
- 2-Chlorophenylacetic acid
- 2-Phenyl-2H-indazole derivatives
Uniqueness
2-(2-Chlorophenyl)-5,5-dimethylmorpholine stands out due to its unique structural features, such as the presence of both a chlorophenyl group and a dimethyl-substituted morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C12H16ClNO |
|---|---|
Peso molecular |
225.71 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)-5,5-dimethylmorpholine |
InChI |
InChI=1S/C12H16ClNO/c1-12(2)8-15-11(7-14-12)9-5-3-4-6-10(9)13/h3-6,11,14H,7-8H2,1-2H3 |
Clave InChI |
DFWMZTVATFWCIA-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(CN1)C2=CC=CC=C2Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-2-[2-[4-(dimethylamino)phenyl]ethenyl]quinoline-4-carboxylic acid](/img/structure/B11819441.png)

![N-[(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylidene]hydroxylamine](/img/structure/B11819448.png)
![N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-(1-thioxotetradecyl)-L-Lysine](/img/structure/B11819451.png)

![2-cyano-3-(dimethylamino)-N-[(4-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B11819468.png)

![1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, monohydrochloride, (3S,4R)-(9CI)](/img/structure/B11819481.png)

![N-[1-[5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]ethylidene]hydroxylamine](/img/structure/B11819494.png)

![(2R,3R,4R,5R)-2-amino-4-[(2R,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal](/img/structure/B11819505.png)


